molecular formula C17H23BrN2O4S B2671663 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide CAS No. 1234940-94-3

2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide

Cat. No.: B2671663
CAS No.: 1234940-94-3
M. Wt: 431.35
InChI Key: IKSUTEFDXCFSOM-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a cyclopropylsulfonyl group, a piperidine ring, and a methoxybenzamide moiety, making it a molecule of significant structural diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropylsulfonyl group and the piperidine ring through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or de-sulfonylated products.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperidine ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.

    2-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide: Chlorine atom instead of bromine.

    2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-ethoxybenzamide: Ethoxy group instead of methoxy.

Uniqueness

The unique combination of the bromine atom, cyclopropylsulfonyl group, piperidine ring, and methoxybenzamide moiety in 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4S/c1-24-13-2-5-16(18)15(10-13)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSUTEFDXCFSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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